2-(4-Hydroxyphenyl)-N-methylacetamide
Description
2-(4-Hydroxyphenyl)-N-methylacetamide is an acetamide derivative characterized by a 4-hydroxyphenyl group attached to the α-carbon of the acetamide backbone and a methyl group substituting the nitrogen atom. Its structure can be represented as CH₃-C(O)-N(CH₃)-CH₂-(4-hydroxyphenyl). This compound shares structural motifs with several pharmacologically relevant acetamides, such as paracetamol (N-(4-hydroxyphenyl)acetamide) , but differs in the addition of a methyl group on the nitrogen and a hydroxyphenyl substitution on the α-carbon. These modifications influence its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which are critical for biological activity and solubility .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-9(12)6-7-2-4-8(11)5-3-7/h2-5,11H,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYKQANXDBJSGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513060 | |
| Record name | 2-(4-Hydroxyphenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29121-34-4 | |
| Record name | 2-(4-Hydroxyphenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Hydroxyphenyl)-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-N-methylacetamide typically involves the reaction of 4-hydroxyacetophenone with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the Intermediate: 4-hydroxyacetophenone is reacted with methylamine in the presence of a catalyst.
Acetylation: The intermediate is then acetylated to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-acetylphenol.
Reduction: Formation of 2-(4-aminophenyl)-N-methylacetamide.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Hydroxyphenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets. The hydroxy group allows for hydrogen bonding with biological molecules, while the amide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Paracetamol (N-(4-hydroxyphenyl)acetamide) : The absence of an α-substituent and N-methylation in paracetamol results in direct conjugation of the acetamide to the aromatic ring, enhancing its ability to inhibit cyclooxygenase enzymes . In contrast, the target compound’s α-hydroxyphenyl group may sterically hinder such interactions but improve membrane permeability due to increased lipophilicity .
- 2-Azido-N-(4-methylphenyl)acetamide : The azido group introduces explosive reactivity, making it useful for click chemistry applications, while the N-aryl substitution directs crystal packing via π-π interactions .
Biological Activity
2-(4-Hydroxyphenyl)-N-methylacetamide, also known as N-(4-hydroxyphenyl)acetamide, is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biochemical properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C9H11NO2. It features a hydroxyl group attached to a phenyl ring and an acetamide moiety, contributing to its biological activity. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it exhibits anti-inflammatory , analgesic , and antipyretic properties.
- Analgesic Activity : Studies have shown that this compound can modulate pain pathways without significant hepatotoxicity, making it a safer alternative to traditional analgesics like acetaminophen (paracetamol) .
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, which plays a crucial role in reducing inflammation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Effect | Reference |
|---|---|---|
| Analgesic | Pain reduction in animal models | |
| Anti-inflammatory | Decreased levels of TNF-α and IL-6 | |
| Hepatotoxicity | Lower toxicity compared to acetaminophen |
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Study on Analgesic Properties : In a study involving CD1 male mice, administration of the compound at doses of 600 mg/kg showed significant pain relief in models of induced hyperalgesia without the hepatotoxic effects typically associated with acetaminophen .
- Inflammation Model : In another study, the compound was tested in a model of acute inflammation where it significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability and rapid metabolism. Research indicates that it is metabolized into more hydrophilic forms that facilitate renal excretion, minimizing potential toxic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
